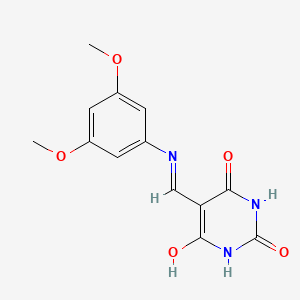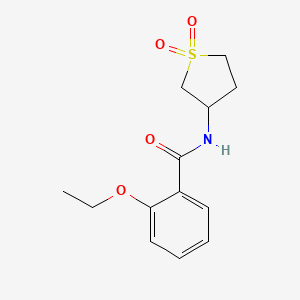
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-ethoxybenzamide, also known as EDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDB is a thiol-reactive compound that has been extensively studied for its ability to modify proteins and peptides.
Applications De Recherche Scientifique
Catalytic Applications
The research by Xu et al. (2018) demonstrated the utility of N-methoxybenzamides in Rh(III)-catalyzed chemodivergent annulations with sulfoxonium ylides via C-H activation. This process highlights the role of N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-ethoxybenzamide derivatives in facilitating diverse chemical transformations, contributing to the development of novel synthetic methodologies (Xu, Zheng, Yang, & Li, 2018).
Antibacterial Agents
Ohashi et al. (1999) explored benzamide derivatives, including compounds structurally related to N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-ethoxybenzamide, for their inhibitory effects on cell division in Bacillus subtilis. These findings contribute to the development of new antibacterial agents targeting the cell division protein FtsZ (Ohashi et al., 1999).
Pharmaceutical Chemistry
Sakaguchi et al. (1992) synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-ethoxybenzamide, investigating their gastrointestinal prokinetic and antiemetic activities. This research contributes to the design of new pharmaceutical agents with improved therapeutic profiles (Sakaguchi et al., 1992).
Molecular Structure and Interaction Studies
Karabulut et al. (2014) focused on the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-ethoxybenzamide. Their work, involving X-ray diffraction and DFT calculations, sheds light on the influence of dimerization and crystal packing on molecular geometry, contributing to a deeper understanding of the physical and chemical properties of such compounds (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-12-6-4-3-5-11(12)13(15)14-10-7-8-19(16,17)9-10/h3-6,10H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAKHFMYOLOICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


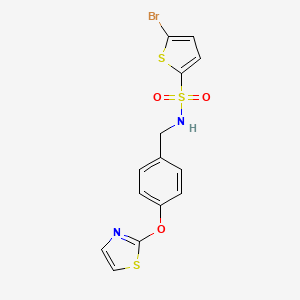

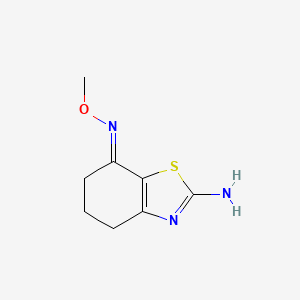
![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)
![1-(Azepan-1-yl)-2-[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2993624.png)
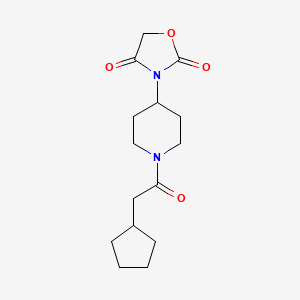


![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)
![methyl 5-[4-(diethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2993631.png)
